molecular formula C5H4F2N2 B1618638 2,4-Difluoro-6-methylpyrimidine CAS No. 696-80-0

2,4-Difluoro-6-methylpyrimidine

Cat. No.: B1618638
CAS No.: 696-80-0
M. Wt: 130.1 g/mol
InChI Key: YKLOPWRWWFKUBX-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methylpyrimidine is a useful research compound. Its molecular formula is C5H4F2N2 and its molecular weight is 130.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 353280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4F2N2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLOPWRWWFKUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30319990
Record name 2,4-Difluoro-6-methylpyrimidine
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Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

696-80-0
Record name 696-80-0
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Record name 2,4-Difluoro-6-methylpyrimidine
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Record name 2,4-difluoro-6-methylpyrimidine
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The Significance of Fluorinated Pyrimidine Heterocycles in Contemporary Chemical Research

The strategic incorporation of fluorine into pyrimidine (B1678525) rings has become a powerful tool in contemporary chemical research, significantly influencing the development of new materials, pharmaceuticals, and agrochemicals. researchgate.net The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physicochemical and biological characteristics of the parent molecule. researchgate.netmdpi.com

One of the key advantages of fluorination is the ability to modulate a molecule's metabolic stability. nih.gov The C-F bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes. This can lead to an extended biological half-life and enhanced efficacy of a drug candidate. Furthermore, the introduction of fluorine can influence a molecule's lipophilicity and its ability to cross biological membranes, which are critical parameters for drug absorption and distribution. researchgate.netnih.gov

The impact of fluorinated pyrimidines is perhaps best exemplified by the anticancer drug 5-fluorouracil (B62378) (5-FU). mdpi.comdntb.gov.ua For decades, 5-FU has been a mainstay in chemotherapy, functioning as an antimetabolite that disrupts DNA and RNA synthesis in rapidly dividing cancer cells. mdpi.comresearcher.life The success of 5-FU has catalyzed extensive research into a wide range of other fluorinated pyrimidine analogues for various therapeutic applications, supported by the development of more efficient synthetic methods, including the use of modern electrophilic fluorinating agents. mdpi.comdntb.gov.ua

An Overview of the Pyrimidine Scaffold in Drug Discovery and Agrochemical Development

The pyrimidine (B1678525) nucleus is a recurring motif in a multitude of biologically active compounds, making it a "privileged scaffold" in the fields of drug discovery and agrochemical development. mdpi.comresearchgate.net Its presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—underscores its inherent biological relevance. mdpi.com This has made the pyrimidine framework an attractive starting point for the design of new therapeutic agents.

The versatility of the pyrimidine ring, which allows for structural modifications at several positions, has enabled the synthesis of a vast library of derivatives with a wide array of pharmacological activities. mdpi.com Indeed, numerous commercially available drugs for treating cancer, viral infections, and bacterial infections are built upon a pyrimidine core. researchgate.net

Beyond medicine, the pyrimidine scaffold has also proven to be highly effective in an agricultural context. digitellinc.com Pyrimidine-based compounds have been successfully developed as insecticides and herbicides, often possessing novel mechanisms of action that are crucial for overcoming the challenge of pest resistance. digitellinc.com The ability to systematically alter the substituents on the pyrimidine ring allows for the optimization of potency, selectivity, and environmental safety. researchgate.netdigitellinc.com

The Positioning of 2,4 Difluoro 6 Methylpyrimidine in Advanced Heterocyclic Chemistry Studies

De Novo Synthetic Routes to the Pyrimidine (B1678525) Core

The de novo synthesis of the pyrimidine ring is the initial and most critical phase. This involves the formation of the heterocyclic structure from acyclic precursors. Several classical methods are employed for this purpose.

Cyclocondensation Strategies Utilizing Diketones and Urea

A fundamental and widely used method for constructing the pyrimidine skeleton is the cyclocondensation reaction. mdpi.com This strategy often involves the reaction of a 1,3-dicarbonyl compound, such as a β-diketone, with a reagent containing a C-N-C-N backbone, like urea. researchgate.net In the context of this compound synthesis, a relevant precursor is formed through the condensation of ethyl acetoacetate (B1235776) (a β-ketoester, a type of diketone derivative) and urea. This reaction, typically acid-catalyzed, proceeds through the formation of an intermediate β-ureido crotonate, which then cyclizes to form the pyrimidine ring. google.com This approach establishes the core structure that will be subsequently modified.

Ring Formation Approaches Involving Malonic Acid Derivatives

Another robust strategy for pyrimidine ring synthesis involves derivatives of malonic acid. Diethyl malonate and its derivatives are common starting materials. tsijournals.com In a typical procedure, diethyl malonate is condensed with acetamidine (B91507) hydrochloride in the presence of a base, such as sodium methoxide (B1231860) in methanol. nbinno.comgoogle.com This reaction directly leads to the formation of the pyrimidine ring, yielding a dihydroxy derivative which is a key precursor for subsequent halogenation steps.

Synthesis of Key Pyrimidine Precursors (e.g., 4,6-Dihydroxy-2-methylpyrimidine)

The most direct pathway to this compound begins with the synthesis of a stable pyrimidine precursor, 4,6-dihydroxy-2-methylpyrimidine (B75791), which exists in tautomeric equilibrium with 6-methyluracil. nih.gov This compound serves as a crucial intermediate.

A common and efficient synthesis of 4,6-dihydroxy-2-methylpyrimidine involves the condensation of ethyl acetoacetate with urea. chemicalbook.comorgsyn.org This reaction is typically performed in the presence of an acid catalyst and can be followed by treatment with a sodium hydroxide (B78521) solution to facilitate the final ring closure and precipitation of the product upon acidification. orgsyn.org

Alternatively, it can be synthesized by condensing diethyl malonate with acetamidine hydrochloride. tsijournals.comchemicalbook.com This reaction is often carried out in an alcoholic solvent with a base like sodium methoxide. google.comgoogle.com The process variables, including the choice of alcohol and alkoxide, can be optimized to achieve high yields and purity, making it a viable industrial method. tsijournals.comnbinno.com

PrecursorReactantsKey Reagents/ConditionsProductReported YieldReference
4,6-Dihydroxy-2-methylpyrimidineEthyl acetoacetate, UreaEthanol, HCl, NaOH6-Methyluracil71-77% orgsyn.org
4,6-Dihydroxy-2-methylpyrimidineDimethyl malonate, Acetamidine hydrochlorideMethanol, Sodium methoxide, 18-25°C4,6-Dihydroxy-2-methylpyrimidine86-87% google.comgoogle.com

Fluorination and Halogenation Techniques for Pyrimidine Modification

Once the pyrimidine core is established, the next stages involve introducing the desired halogen atoms. This is typically achieved through a two-step process: chlorination of the hydroxyl groups followed by a halogen exchange reaction to introduce fluorine.

Selective Fluorination via Halogen Exchange Reactions

The final and key step in the synthesis of this compound is the selective fluorination of a di-chloro precursor. This is accomplished through a halogen exchange (Halex) reaction, a type of nucleophilic aromatic substitution. google.comwikipedia.org The Finkelstein reaction provides a classic example of this transformation, where a halide is exchanged for another. wikipedia.org

In this specific synthesis, 2,4-dichloro-6-methylpyrimidine (B20014) is treated with a fluorinating agent, such as potassium fluoride (B91410). The reaction can be performed under various conditions, including in polar aprotic solvents like dimethyl sulfoxide (B87167) or sulfolane, or by using spray-drying methods which can enhance reactivity. Microwave-assisted halogen exchange reactions have also been developed as an energy-efficient method for this type of fluorination. google.com The higher reactivity of the chlorine atoms on the electron-deficient pyrimidine ring facilitates their displacement by the fluoride ions, leading to the formation of the more stable C-F bonds.

Chlorination of Hydroxypyrimidines (e.g., to 2,4-Dichloro-6-methylpyrimidine)

The conversion of the stable 4,6-dihydroxy-2-methylpyrimidine into a more reactive intermediate is a necessary step before fluorination. The hydroxyl groups are poor leaving groups and must be converted into good ones, typically chlorine atoms. This transformation yields 2,4-dichloro-6-methylpyrimidine. sigmaaldrich.comnih.gov

Several chlorinating agents can be employed for this purpose. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of reaction. mdpi.com The reaction is often carried out in the presence of a tertiary amine, which acts as a catalyst and acid scavenger. justia.com Other reagents like thionyl chloride in acetonitrile (B52724) have also been reported to give high yields of the dichlorinated product. chemicalbook.comchemicalbook.com An alternative method utilizes triphosgene (B27547) in the presence of N,N-diethylaniline and dichloroethane, which is presented as a safer option compared to highly toxic reagents like phosgene (B1210022). google.com

Starting MaterialChlorinating AgentKey ConditionsProductReported YieldReference
4,6-Dihydroxy-2-methylpyrimidineTriphosgeneN,N-Diethylaniline, Dichloroethane, Reflux2,4-Dichloro-6-methylpyrimidine90-92% google.com
4,6-Dihydroxy-2-methylpyrimidineThionyl chlorideAcetonitrile, 80°C2,4-Dichloro-6-methylpyrimidine94% chemicalbook.comchemicalbook.com
2,4-Diamino-6-hydroxypyrimidinePhosphorus oxychloride (POCl₃)97°C2,4-Diamino-6-chloropyrimidine85% mdpi.com

Environmentally Conscious Halogenation Reagents (e.g., Triphosgene)

The broader context of environmentally friendly halogenation includes methods that utilize greener solvents like water and non-toxic reagents. rsc.org For example, the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature. rsc.org Another approach involves the use of N-halosuccinimides in ionic liquids for the C-5 halogenation of pyrimidine-based nucleosides, offering a benign and efficient method. elsevierpure.com These examples highlight a trend towards developing more sustainable halogenation protocols within pyrimidine chemistry.

Reagent/SystemApplicationEnvironmental Aspect
Triphosgene/Pyridine (B92270)Chlorination of diolsSafer alternative to phosgene gas
Potassium Halides/PIDAHalogenation of pyrazolo[1,5-a]pyrimidinesUtilizes water as a green solvent
N-halosuccinimides/Ionic LiquidsHalogenation of pyrimidine nucleosidesBenign and reusable solvent system

Derivatization and Functionalization Strategies of this compound and its Analogues

The reactivity of the pyrimidine ring, particularly when substituted with electron-withdrawing groups like fluorine, allows for a variety of chemical transformations.

The fluorine atoms at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic substitution. This reactivity is a cornerstone for the derivatization of fluorinated pyrimidines. Leaving groups at the C2, C4, and C6 positions can be displaced by nucleophiles, with the negative charge of the intermediate being delocalized over the nitrogen atoms. bhu.ac.in This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing access to a diverse library of substituted pyrimidines.

Direct alkylation of the pyrimidine ring nitrogen atoms offers another avenue for functionalization. While electrophilic substitution on the carbon atoms of the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring, N-alkylation can proceed more readily. wikipedia.org Protonation or alkylation typically occurs at one of the ring nitrogen atoms. wikipedia.org Efficient methods for the N-alkylation of pyrimidines have been developed using various alkylating agents and catalysts, leading to the formation of N1-alkylated pyrimidines, which are important building blocks in medicinal chemistry. ias.ac.inresearchgate.net

While nucleophilic substitution is common at the C2 and C4 positions, functionalization at the C6 position can be achieved through other means. Reactions with organolithium reagents can lead to the formation of 4-alkyl or 4-aryl pyrimidines after aromatization. wikipedia.org This type of reaction demonstrates the potential for C-H activation and subsequent functionalization at positions not activated towards direct nucleophilic attack.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds. youtube.com These reactions have been successfully applied to pyrimidine derivatives, enabling the coupling of aryl or heteroaryl groups to the pyrimidine core. researchgate.netacs.org For instance, pyrimidine derivatives can be arylated with various aryl/heteroaryl boronic acids using a palladium catalyst. researchgate.net The use of pyrimidine-2-sulfinates as coupling partners in Suzuki-Miyaura reactions has also been reported as an alternative to the often unstable pyrimidine-2-boronic acids. tcichemicals.com These methods provide a versatile strategy for synthesizing complex biaryl and heteroaryl structures containing a pyrimidine moiety.

Reaction TypeCoupling PartnersCatalyst/ConditionsProduct Type
Suzuki-MiyauraPyrimidine Halide + OrganoboronPalladium Catalyst, BaseAryl/Heteroaryl Pyrimidine
Suzuki-MiyauraPyrimidine Sulfinate + OrganoboronPalladium CatalystAryl/Heteroaryl Pyrimidine
Metal-FreePyrimidine Sulfinate + Grignard ReagentNo Transition MetalAryl/Heteroaryl Pyrimidine

The chemical transformation of pyrimidine derivatives can also be achieved through oxidation and reduction reactions. byjus.comyoutube.comyoutube.com Oxidation typically involves the gain of oxygen or loss of hydrogen, while reduction is the gain of hydrogen or loss of oxygen. youtube.com For example, the oxidation of a methyl group on the pyrimidine ring could potentially yield a carboxylic acid, while reduction of the pyrimidine ring itself can lead to di- or tetrahydropyrimidines. wikipedia.org The oxidation of sulfur-containing substituents on a pyrimidine ring has been demonstrated, leading to the formation of sulfoxides and sulfones, which can further influence the reactivity of the pyrimidine core. researchgate.net

Condensation Reactions for Scaffold Elaboration

The construction of the pyrimidine ring is most commonly achieved through condensation reactions that unite a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) unit. bu.edu.eg This foundational approach is versatile and widely utilized for creating a diverse range of pyrimidine derivatives from non-heterocyclic precursors. bu.edu.eg The N-C-N component is typically an amidine, urea, thiourea, or guanidine (B92328) derivative. bu.edu.eg

Modern advancements have refined this strategy into efficient multi-component reactions. A notable example is the one-pot, three-component synthesis involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride, which can be catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions to produce highly functionalized pyrimidines. growingscience.com

Another powerful method for elaborating the pyrimidine scaffold is the direct condensation of N-vinyl or N-aryl amides with nitriles. nih.govorganic-chemistry.org This process is typically facilitated by activating the amide with an agent like trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. nih.gov The subsequent nucleophilic addition of the nitrile to the activated intermediate, followed by annulation, yields the pyrimidine product in a single step. nih.gov This approach is particularly effective for synthesizing densely substituted pyrimidines and C4-heteroatom-substituted derivatives, which are valuable intermediates in medicinal chemistry. organic-chemistry.org

Condensation Method Key Reactants Typical Conditions/Catalysts Outcome Reference(s)
Principal Ring Closure1,3-Bifunctional three-carbon fragment + Amidine/Urea/GuanidineVaries (e.g., Lewis acids like YbCl3)Construction of the core pyrimidine nucleus bu.edu.eg
Three-Component ReactionAldehyde + Malononitrile + Benzamidine HydrochlorideMagnetic nano Fe3O4 particles, solvent-freePolyfunctionalized pyrimidine derivatives growingscience.com
Amide-Nitrile CondensationN-Vinyl/Aryl Amide + NitrileTrifluoromethanesulfonic anhydride, 2-chloropyridineDensely substituted pyrimidines nih.govorganic-chemistry.org

Advanced Synthetic Approaches and Process Optimization

Beyond fundamental condensation reactions, advanced strategies are employed to optimize the synthesis of pyrimidine derivatives and to generate large collections of compounds for high-throughput screening. These methods include solid-phase synthesis for creating combinatorial libraries and photochemical transformations for unique structural modifications.

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid production of large, diverse libraries of molecules from a common scaffold. crsubscription.comnih.gov This technique is instrumental in drug discovery for identifying lead compounds. crsubscription.com The process relies on immobilizing a starting molecule onto a solid support, typically a polymer resin, and performing sequential chemical reactions. crsubscription.com

The key components of this strategy are:

Solid Support: Chemically inert polymer beads, such as polystyrene cross-linked with divinyl benzene, provide a solid matrix. These supports must be physically stable and capable of swelling in various solvents to allow reagents access to the reactive sites. crsubscription.com

Linker: A bifunctional chemical moiety that connects the initial molecule to the solid support. A variety of linkers, including aryl hydrazides, are available to suit different reaction conditions and cleavage strategies. crsubscription.com

Protecting Groups: To ensure regioselectivity, protecting groups like the N-tert-butoxycarbonyl (Boc) group are used to temporarily mask reactive functional groups, directing reactions to the desired position on the molecule. researchgate.net

In a typical workflow, a scaffold molecule, such as a functionalized this compound, is anchored to the resin via a linker. A series of building blocks are then added in a stepwise fashion. After each step, excess reagents and by-products are easily removed by simple filtration and washing, a major advantage of the solid-phase approach. crsubscription.com This process is repeated to build a library of thousands of distinct compounds, which can then be cleaved from the support and screened for biological activity. researchgate.net

Component Function Example(s) Reference(s)
Solid SupportProvides an insoluble matrix for synthesis and purification.Polystyrene resins, TentaGel resins crsubscription.com
LinkerCovalently attaches the scaffold to the solid support.Selenyl linkers, Aryl hydrazide linkers crsubscription.com
Protecting GroupMasks reactive sites to control the reaction pathway.Boc (N-tert-butoxycarbonyl), Fmoc crsubscription.comresearchgate.net
ProcessImmobilization, sequential reaction, and purification by filtration.Synthesis of GTP analogues, peptidomimetic libraries researchgate.netnih.gov

Photochemistry offers a unique avenue for accessing pyrimidine isomers and transformation products that are often unattainable through conventional thermal reactions. The irradiation of pyrimidine derivatives with ultraviolet (UV) light can induce specific, high-energy transformations. researchgate.net

Detailed studies on close analogs, such as 2-methyl-4,6-dihydroxypyrimidine, provide significant insight into these processes. When isolated in low-temperature inert gas matrices (e.g., Argon or Neon) and exposed to UV radiation (λ > 270 nm), the molecule undergoes distinct transformations. researchgate.net Researchers have identified several key photoreaction products originating from the excited state of the oxo-hydroxy tautomer:

Tautomerization: Conversion to the more stable dihydroxy tautomer through an intramolecular hydrogen-atom transfer. researchgate.net

Valence Isomerization: Formation of a strained Dewar isomer (a bicyclic structure). researchgate.net

Ring-Opening: Cleavage of the heterocyclic ring to yield an open-ring ketene (B1206846) product. researchgate.net

Interestingly, the reaction environment can dictate the outcome. In solid hydrogen matrices, the UV-induced conversion to the dihydroxy form is suppressed, while the formation of the Dewar and ketene products proceeds. researchgate.net Other halogenated pyrimidines, such as 6-chlorouracil, are also known to undergo photochemical transformations upon UV irradiation. nih.gov

Pyrimidine Analog Irradiation Conditions Observed Photoproducts Matrix Environment Reference(s)
2-Methyl-4,6-dihydroxypyrimidineUV (λ > 270 nm)Dihydroxy tautomer, Dewar isomer, Open-ring keteneArgon (Ar), Neon (Ne) researchgate.net
2-Methyl-4,6-dihydroxypyrimidineUV (λ > 270 nm)Dewar isomer, Open-ring keteneSolid Hydrogen (H2) researchgate.net
6-ChlorouracilUV lightPhototransformation productsNot specified nih.gov

Detailed Mechanistic Analysis of Nucleophilic Aromatic Substitution on Fluoropyrimidines

The primary reaction pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). This class of reactions on electron-deficient aromatic rings, such as pyrimidines, typically proceeds through a stepwise addition-elimination mechanism.

The process is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity and the formation of a new sigma bond between the nucleophile and the pyrimidine ring. The negative charge is delocalized across the electron-withdrawing nitrogen atoms of the pyrimidine ring, which helps to stabilize this transient species.

Regioselectivity and Stereoselectivity in Pyrimidine Derivatization

Regioselectivity:

The regioselectivity of nucleophilic aromatic substitution on this compound is a critical aspect of its chemistry. The pyrimidine ring contains two electrophilic centers at the C2 and C4 positions, both bearing fluorine atoms. Generally, in 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position. This preference is attributed to the greater electron deficiency at this position due to the cumulative electron-withdrawing effects of the two nitrogen atoms.

However, the presence of a substituent at the C6 position can significantly influence this regioselectivity. Computational studies on analogous 2,4-dichloropyrimidines have shown that an electron-donating group at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position. wuxiapptec.com The methyl group in this compound is a weak electron-donating group. This suggests that while C4 substitution is generally favored, the possibility of C2 substitution should not be entirely dismissed, and the regiochemical outcome may be sensitive to the reaction conditions and the nature of the nucleophile.

The regioselectivity can be synthetically controlled. For instance, in related 2,4-dihalopyridines, the introduction of a bulky trialkylsilyl group at a position adjacent to one of the halogens can sterically hinder attack at that position, thereby directing the nucleophile to the other halogenated carbon. wuxiapptec.com This principle can be applied to achieve selective functionalization of this compound.

Stereoselectivity:

This compound is an achiral molecule. Therefore, reactions with achiral nucleophiles will result in achiral products. However, stereoselectivity becomes a consideration when the molecule reacts with a chiral nucleophile or when a subsequent reaction on a derivative introduces a new stereocenter.

If a reaction between this compound and a chiral, non-racemic nucleophile leads to the formation of a new chiral center, a mixture of diastereomers may be produced. The inherent chirality of the nucleophile can create a diastereomeric preference in the transition state, leading to an unequal formation of the possible stereoisomers. The degree of stereoselectivity will depend on the steric and electronic interactions between the pyrimidine substrate and the chiral nucleophile in the transition state.

Furthermore, if a derivative of this compound undergoes a reaction that generates a new chiral center, and the starting derivative is achiral, a racemic mixture of enantiomers will be formed unless a chiral catalyst or auxiliary is employed. libretexts.orgnumberanalytics.com

Reaction Kinetics and Thermodynamic Considerations in Pyrimidine Transformations

The rates of nucleophilic aromatic substitution reactions on this compound are governed by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts. Kinetic studies of related SNAr reactions reveal that the formation of the Meisenheimer complex is often the rate-determining step. nih.gov

The table below outlines the expected influence of various factors on the reaction kinetics of nucleophilic substitution on this compound, based on general principles of SNAr reactions.

FactorInfluence on Reaction RateRationale
Nucleophilicity Increased nucleophilicity generally increases the rate.A more potent nucleophile will attack the electron-deficient pyrimidine ring more readily, lowering the activation energy of the rate-determining step.
Solvent Polarity Polar aprotic solvents (e.g., DMSO, DMF) typically accelerate the reaction.These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the effective nucleophilicity. They also help to stabilize the charged Meisenheimer complex.
Leaving Group Fluorine is an excellent leaving group in SNAr reactions.The high electronegativity of fluorine activates the carbon for nucleophilic attack, and the fluoride ion is a relatively stable leaving group.
Temperature Increasing the temperature generally increases the reaction rate.Provides the necessary energy to overcome the activation energy barrier of the reaction, as described by the Arrhenius equation.

Role of Fluorine in Modulating Reaction Pathways

The two fluorine atoms in this compound play a multifaceted role in modulating its reactivity.

Activation towards Nucleophilic Attack: The high electronegativity of the fluorine atoms strongly polarizes the C-F bonds, creating significant partial positive charges on the C2 and C4 carbons. This inductive electron withdrawal makes the pyrimidine ring highly susceptible to attack by nucleophiles.

Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions, a phenomenon often referred to as the "element effect". This is somewhat counterintuitive given the strength of the C-F bond. However, in the context of SNAr, the rate-determining step is typically the nucleophilic addition. The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens.

Influence on Regioselectivity: As discussed, the electronic effects of the fluorine atoms are the primary determinants of the regioselectivity of nucleophilic attack, directing nucleophiles preferentially to the C4 position in the absence of other strong directing groups.

Advanced Analytical Characterization Techniques for 2,4 Difluoro 6 Methylpyrimidine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2,4-Difluoro-6-methylpyrimidine in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹⁹F, and ¹³C, chemists can map out the connectivity and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR for Structural Elucidation

Proton NMR provides information on the number and electronic environment of hydrogen atoms in the molecule. For this compound, two distinct signals are expected in the ¹H NMR spectrum.

The methyl group (CH₃) at the C6 position typically appears as a singlet in the upfield region of the spectrum. The exact chemical shift is influenced by the electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine substituents. The second signal corresponds to the lone proton at the C5 position (H5) of the pyrimidine ring. Due to the deshielding effect of the aromatic ring and adjacent fluorine atoms, this proton signal is expected to appear further downfield. researchgate.net Furthermore, this proton signal will exhibit coupling to the fluorine atoms at C2 and C4, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-CH₃ (C6)~2.4Singlet (s)N/A
-H (C5)~6.8 - 7.0Multiplet (m)J(H-F) coupling expected

Note: Predicted values are based on the analysis of similar pyrimidine structures and general NMR principles. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is an indispensable technique for characterizing fluorinated organic molecules due to its high sensitivity and wide chemical shift range. nih.gov Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides clear and informative spectra. nih.govnih.gov For this compound, two distinct signals are anticipated, one for each fluorine atom, as they are in different chemical environments relative to the methyl group.

The fluorine atom at the C2 position and the one at the C4 position will have different chemical shifts. These shifts are sensitive to the local electronic environment. ucsb.edu Additionally, spin-spin coupling will be observed between the two fluorine atoms (JFF) and between each fluorine atom and the proton at C5 (JHF). Long-range couplings (over more than three bonds) are frequently observed in fluorine NMR. rsc.org

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
-F (C2)VariesDoublet of multiplets (dm)J(F²-F⁴), J(F²-H⁵)
-F (C4)VariesDoublet of multiplets (dm)J(F⁴-F²), J(F⁴-H⁵)

Note: Chemical shifts are reported relative to a standard like CFCl₃. The exact values depend on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms. youtube.com

The carbon atoms directly bonded to fluorine (C2 and C4) will exhibit large one-bond C-F coupling constants (¹JCF), which splits their signals into doublets. The signals for these carbons are expected to be in the downfield region of the spectrum due to the high electronegativity of fluorine. The other ring carbons (C5 and C6) and the methyl carbon will also show distinct signals, with their chemical shifts influenced by their position within the heterocyclic ring. uni.lu

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
-CH₃ (from C6)~20 - 25Singlet (or small quartet from C-H)
C2~160 - 170Doublet (¹JCF)
C4~160 - 170Doublet (¹JCF)
C5~100 - 110Singlet (or small doublet from C-H)
C6~155 - 165Singlet

Note: Predicted values are based on analysis of similar fluorinated pyrimidines. Carbons attached to fluorine show characteristic large coupling constants.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, high-resolution mass spectrometry (HRMS) is used to determine its exact molecular weight, which can confirm the elemental composition. The monoisotopic mass of C₅H₄F₂N₂ is 130.03426 Da. uni.lu

Electron impact (EI) ionization typically causes the molecule to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z = 130. The fragmentation pattern of pyrimidines often involves the successive loss of small, stable molecules or radicals. nih.gov For this compound, characteristic fragments could arise from the loss of a methyl radical (·CH₃), hydrogen cyanide (HCN), or fluorine atoms. The stability of the pyrimidine ring means it may remain intact as a significant fragment ion.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIon IdentityNotes
130[M]⁺Molecular Ion
131[M+H]⁺Protonated molecule (in ESI or CI) uni.lu
115[M - CH₃]⁺Loss of the methyl group
103[M - HCN]⁺Loss of hydrogen cyanide from the ring
111[M - F]⁺Loss of a fluorine atom

Note: Fragmentation is complex and the observed peaks depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present. The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its specific bonds and the ring structure.

Key expected vibrations include the C-F stretching frequencies, which are typically strong and appear in the 1000-1400 cm⁻¹ region. The pyrimidine ring itself will have several characteristic stretching vibrations (C=N, C=C) in the 1400-1600 cm⁻¹ region. The C-H stretching of the methyl group and the ring proton will be observed around 2900-3100 cm⁻¹. Other vibrations, such as C-H bending and ring bending modes, will appear in the fingerprint region (below 1500 cm⁻¹). The analysis of these bands can be compared to similar substituted pyrimidines to confirm the structure. researchgate.net

Table 5: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 2900C-H stretching (aromatic and aliphatic)Medium-Weak
1600 - 1400C=N and C=C ring stretchingMedium-Strong
1400 - 1000C-F stretchingStrong
< 1000Ring bending and other fingerprint vibrationsVariable

Note: Predicted values are based on characteristic group frequencies and data from similar molecules.

X-ray Crystallography for Solid-State Molecular Architecture

For compounds that can be grown as single crystals, X-ray crystallography provides the definitive solid-state structure. This technique determines the precise three-dimensional arrangement of atoms by analyzing the diffraction pattern of X-rays passing through the crystal. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from potential impurities, which may arise from the synthetic process, including starting materials, by-products, and degradation products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for purity determination and separation.

Reversed-phase HPLC is a powerful and widely adopted method for the analysis of pyrimidine derivatives. researchgate.net For this compound, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can be effectively utilized. sielc.com The separation mechanism is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the purity assessment of a compound like this compound would involve a gradient elution to ensure the separation of compounds with a range of polarities. The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net A UV detector is commonly employed for detection, as the pyrimidine ring system exhibits UV absorbance. google.com

Below is an illustrative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods for related pyrimidine compounds. google.comgoogle.com

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Chromatographic Column YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) or similar C18 column google.com
Mobile Phase A 20mM Potassium Dihydrogen Phosphate in Water google.com
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min google.com
Column Temperature 45 °C google.com
Detection Wavelength 210 nm google.com
Injection Volume 1 µL google.com

This table presents a hypothetical HPLC method based on published methods for structurally related pyrimidine derivatives and is intended for illustrative purposes.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The choice of the stationary phase is critical for achieving optimal separation. While standard nonpolar phases can be used, for fluorinated compounds, specialized columns may offer better resolution.

A capillary column with a mid-polarity stationary phase, such as a DB-35, could be employed for the analysis. uni.lu The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized and then carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is a common choice for the detection of organic compounds, although a mass spectrometer (MS) can provide definitive identification of the separated components.

The following table outlines a potential set of GC conditions for the analysis of this compound, based on general analytical practices for similar organic molecules.

Table 2: Representative GC Parameters for the Analysis of this compound

ParameterValue
Chromatographic Column DB-35 (30 m x 0.25 mm, 0.25 µm) or similar uni.lu
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Temperature Program Initial 100 °C, ramp to 250 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Split Ratio 50:1

This table provides a representative GC method based on general principles and may require optimization for the specific analysis of this compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides experimental validation of the theoretical elemental composition derived from the proposed molecular formula. For this compound, the molecular formula is C₅H₄F₂N₂. researchgate.net

The analysis involves the combustion of a small, precisely weighed sample of the purified compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The fluorine content can be determined by various methods, including ion chromatography after combustion and absorption. The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and fluorine are then compared to the theoretical values calculated from the molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and purity. mdpi.com

Table 3: Elemental Analysis Data for this compound

ElementTheoretical %Found % (Illustrative)
Carbon (C) 46.1746.15
Hydrogen (H) 3.103.12
Fluorine (F) 29.2129.18
Nitrogen (N) 21.5321.55
Molecular Formula C₅H₄F₂N₂ researchgate.net
Molecular Weight 130.09 g/mol

The "Found %" values are illustrative and represent typical results for a pure sample.

Applications in Medicinal and Biological Chemistry Research

Development of Pyrimidine-Based Therapeutic Agents

The pyrimidine (B1678525) core is a fundamental component of numerous biologically active molecules, and the strategic incorporation of fluorine and methyl groups in 2,4-Difluoro-6-methylpyrimidine provides a valuable building block for medicinal chemists. This has led to the exploration of its derivatives in the development of new drugs.

Anticancer Activities and Mechanisms

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and survival.

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and its inhibition can effectively halt the proliferation of cancer cells. Research has shown that pyrimidine-based compounds can be designed to act as potent EGFR inhibitors. researchgate.netnih.gov While direct synthesis from this compound for EGFR inhibitors is a logical synthetic route, much of the current literature focuses on the broader class of pyrimidine derivatives. However, the reactivity of the fluorine atoms at the C2 and C4 positions of the pyrimidine ring makes this compound an attractive precursor for the synthesis of 2,4-disubstituted pyrimidine derivatives with potential EGFR inhibitory activity. The general principle involves the sequential displacement of the fluoride (B91410) ions with various amine-containing moieties to generate a library of compounds for screening against EGFR.

Derivatives of pyrimidines have shown considerable cytotoxic effects against a range of human cancer cell lines. For instance, various novel 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated for their in vitro anticancer activities against cell lines such as the human lung cancer cell line (A549), human colon cancer cell line (HCT-116), human prostate cancer cell line (PC-3), and human breast cancer cell line (MCF-7). rsc.org

In one study, novel thieno[2,3-d]pyrimidine derivatives were synthesized and their cytotoxicity was evaluated against A549, HCT116, and MCF-7 cell lines. One particular compound, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine, demonstrated potent cytotoxicity with IC50 values of 2.79 µM, 6.69 µM, and 4.21 x 10⁻³ µM against A549, HCT116, and MCF-7 cells, respectively. researchgate.net This highlights the potential of the 6-methylpyrimidine scaffold in developing potent anticancer agents.

Furthermore, a series of dianilinopyrimidines were developed as EGFR inhibitors and tested against A549, PC-3, and HepG2 tumor cells, with some compounds showing promising antitumor activities. researchgate.net Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have also been investigated as EGFR L858R/T790M inhibitors, with one compound showing effective anti-proliferation activity against H1975 cells with an IC50 value of 0.087 µM. nih.gov

Table 1: Cytotoxicity of Selected Pyrimidine Derivatives

Compound Class Cell Line IC50 (µM)
Thieno[2,3-d]pyrimidine Derivative A549 2.79 researchgate.net
Thieno[2,3-d]pyrimidine Derivative MCF-7 0.00421 researchgate.net
Dianilinopyrimidine Derivative A549 0.56 researchgate.net
Thieno[3,2-d]pyrimidine Derivative H1975 0.087 nih.gov
2,4-diaminopyrimidine derivative A549 2.14 rsc.org

Beyond direct cytotoxicity, pyrimidine derivatives have been shown to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For example, certain pyrido[2,3-d]pyrimidine derivatives have been identified as inducers of apoptosis and inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

One study on novel 2,4-diaminopyrimidine derivatives demonstrated that a promising compound inhibited the proliferation of A549 cells, induced a significant decrease in the mitochondrial membrane potential leading to apoptosis, and caused cell cycle arrest at the G2-M phase with accumulation in the S phase. rsc.org Similarly, a dianilinopyrimidine derivative was found to induce apoptosis and arrest the cell cycle in the G2/M phase in A549 cells. researchgate.net The apoptotic effect of a thieno[3,2-d]pyrimidine derivative on H1975 cells was also confirmed, with the effect increasing with higher concentrations of the compound. nih.gov

Anti-Infective Properties

The pyrimidine scaffold is also a key component in the development of anti-infective agents.

A variety of pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity. nih.gov For instance, a series of 5-(5-amino-1,3,4-thiadiazole-2-yl)-3,4-dihydro-6-methyl-4-phenyl-pyrimidin-2(1H)-one and 3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-6-methyl-4-phenylpyrimidin-2(1H)-one derivatives were synthesized and showed promising antibacterial activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin. ias.ac.in

While the direct synthesis from this compound is not always explicitly detailed in the broader literature, the 6-methylpyrimidine core is a recurring structural motif in these antibacterial compounds. The versatility of the pyrimidine ring allows for the introduction of various pharmacophores to target specific bacterial processes. Common bacterial targets for pyrimidine-based inhibitors include enzymes involved in essential metabolic pathways, such as dihydrofolate reductase (DHFR). mdpi.com The development of novel 2,4-diaminopyrimidine core-based derivatives has been pursued to target the DHFR in Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com

Antimalarial Efficacy and Dihydrofolate Reductase (DHFR) Inhibition

The pyrimidine scaffold is a well-established pharmacophore in the design of antimalarial agents, particularly those that target the enzyme dihydrofolate reductase (DHFR). DHFR is essential for the synthesis of nucleic acids and certain amino acids, making it a critical target for inhibiting the proliferation of the malaria parasite, Plasmodium falciparum. Dihydrofolate reductase inhibitors are a class of drugs that block the function of this enzyme. wikipedia.org

Research into 2,4-diaminopyrimidines has shown their potential as antimalarials that can overcome resistance to existing drugs like pyrimethamine. nih.gov Drug resistance in P. falciparum is often linked to mutations in the DHFR enzyme, which reduce the binding affinity of inhibitors. nih.gov The development of new pyrimidine derivatives is therefore a key strategy to combat resistant strains. Compounds with a 2,4-diaminopyrimidine structure have been identified as potent inhibitors of both wild-type and mutant DHFR enzymes found in pyrimethamine-resistant parasites. nih.gov The 6-methylpyrimidine core, as found in this compound, is a feature of some of these inhibitor structures.

Compound ClassTarget EnzymeSignificance in Antimalarial Research
2,4-DiaminopyrimidinesDihydrofolate Reductase (DHFR)Effective against pyrimethamine-resistant Plasmodium falciparum by inhibiting mutated DHFR enzymes. nih.gov
Pyrimidine-based antifolatesDihydrofolate Reductase (DHFR)A class of drugs that mimic the natural substrate of DHFR, thereby blocking the folate biosynthesis pathway essential for parasite survival. nstda.or.th
Antifungal Research Applications

Pyrimidine derivatives are also explored for their potential antifungal properties. The search for new antifungal agents is driven by the increasing incidence of fungal infections and the rise of drug-resistant strains.

Studies on various substituted pyrimidines have demonstrated their activity against a range of fungal pathogens. For instance, research on 1,6-dihydropyrimidine derivatives has been conducted to explore their structural requirements for inhibiting fungal growth. nih.gov Quantitative structure-activity relationship (QSAR) studies have shown that the presence of certain substituents on the pyrimidine ring can significantly influence their antifungal potency. nih.gov Specifically, the inclusion of electron-withdrawing groups, such as fluorine, on aromatic rings attached to the pyrimidine core has been shown to enhance antifungal activity against pathogens like Candida albicans. nih.gov

Antiviral Compound Development

The development of effective antiviral drugs is a critical area of medicinal chemistry, and pyrimidine analogs have historically played a significant role. nih.govnih.gov Antiviral drug development often involves targeting key viral proteins or enzymes that are essential for the replication of the virus. nih.gov

The incorporation of fluorine into nucleoside analogs is a common strategy to enhance antiviral activity. Fluorinated pyrimidines can act as antimetabolites, interfering with the synthesis of viral DNA or RNA. nih.govnih.gov While direct research on this compound in antiviral development is not extensively documented in the provided search results, the broader class of fluorinated pyrimidines is of significant interest. These compounds can be metabolized into fraudulent nucleotides that, when incorporated into the viral genome, can terminate chain elongation or lead to a non-functional genetic code.

Compounds for Chagas' Disease Treatment

Chagas' disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. nih.govnih.gov The current treatments have limitations, creating an urgent need for new and more effective drugs. nih.govnih.gov

High-throughput screening campaigns have identified 2,4-diamino-6-methylpyrimidines as a promising series of compounds for the treatment of Chagas' disease. nih.govnih.gov These compounds have shown cytocidal activity against the intracellular form of the T. cruzi parasite. nih.govnih.gov Subsequent optimization studies have focused on improving the selectivity and metabolic stability of this class of compounds to identify a suitable lead for further development. nih.govnih.gov The 6-methylpyrimidine core is a central feature of these potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The design of potent and selective drugs relies heavily on understanding the relationship between the chemical structure of a molecule and its biological activity. For pyrimidine derivatives, including those based on the this compound scaffold, SAR studies provide crucial insights for optimizing their therapeutic properties.

Impact of Fluorine Substitution on Biological Potency and Selectivity

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to modulate the properties of a drug candidate. scinito.ai Fluorine's high electronegativity and small atomic size can lead to significant improvements in potency, selectivity, metabolic stability, and pharmacokinetic profile. scinito.airesearchgate.net

In the context of pyrimidine-based compounds, fluorine substitution can influence biological activity in several ways:

Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with enzyme active sites, potentially increasing the binding affinity of the inhibitor.

Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage, which can increase the half-life of a drug in the body. nih.gov

Altered Acidity/Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, which can affect a molecule's solubility, membrane permeability, and binding characteristics.

Correlation Between Chemical Structure and Enzyme Inhibition Profiles

SAR studies on pyrimidine derivatives have established clear correlations between their chemical structure and their ability to inhibit specific enzymes. nih.gov The nature and position of substituents on the pyrimidine ring are critical determinants of inhibitory activity and selectivity. nih.gov

For example, in the case of DHFR inhibitors, the 2,4-diamino substitution pattern is crucial for mimicking the binding of the natural substrate, dihydrofolate. nih.govnstda.or.th The substituent at the 6-position of the pyrimidine ring can also significantly impact potency. Studies on 6-alkyl-2,4-diaminopyrimidines as inhibitors of bacterial DHFR have shown that even minor changes in the alkyl group can affect biological activity. nih.gov These studies help in designing inhibitors that are highly selective for the parasite or bacterial enzyme over the human counterpart, which is essential for minimizing side effects.

Structural FeatureImpact on Enzyme Inhibition
2,4-Diamino substitutionCrucial for binding to the active site of Dihydrofolate Reductase (DHFR). nih.govnstda.or.th
6-Carboxylic acid groupRequired for significant inhibition of Dihydroorotate Dehydrogenase (DHO-dehase). nih.gov
5-Substituted derivativesSteric limitations at this position can affect binding to DHO-dehase. nih.gov

Optimization of Metabolic Stability for Therapeutic Applications

The incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability. chemrxiv.orgbohrium.commdpi.comnih.gov Low metabolic stability is a frequent challenge in drug discovery, and blocking metabolically labile sites with fluorine can significantly prolong a drug's half-life. bohrium.comnih.gov The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family of enzymes that are responsible for the majority of drug oxidation reactions. mdpi.com

In the context of this compound, the two fluorine atoms on the pyrimidine ring serve to:

Block Oxidative Metabolism: The fluorine atoms at the 2 and 4 positions prevent hydroxylation at these sites, which are often susceptible to metabolic attack in non-fluorinated pyrimidine rings.

Modulate Electronic Properties: The high electronegativity of fluorine can alter the electron density of the pyrimidine ring, which can influence how the molecule interacts with metabolizing enzymes and may decrease its susceptibility to certain metabolic pathways. bohrium.commdpi.com

This strategic fluorination makes this compound a valuable building block for creating more complex drug molecules with improved pharmacokinetic profiles. chemrxiv.org By starting with this metabolically robust core, medicinal chemists can focus on modifying other parts of the molecule to optimize for target binding and efficacy, with less concern for rapid degradation at the pyrimidine scaffold.

Investigation of Molecular Mechanisms of Action

While this compound is primarily used as a synthetic intermediate, the pyrimidine scaffold it provides is central to the mechanism of action of the final drug molecules. google.comgoogleapis.com The broader class of pyrimidine derivatives is known to interact with a wide array of biological targets and disrupt various cellular pathways.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

Pyrimidine derivatives are a well-established class of compounds that can be designed to inhibit specific enzymes, particularly kinases. google.comfrontiersin.org Kinases are crucial regulators of cell signaling, and their aberrant activity is implicated in diseases like cancer and inflammatory disorders. Patents reveal that this compound is used as a reactant in the synthesis of inhibitors for targets such as Interleukin-2 inducible T-cell kinase (Itk), a key enzyme in T-cell signaling. google.com

The role of the difluoro-methylpyrimidine moiety in these inhibitors is both structural and electronic. It serves as a rigid scaffold to which other chemical groups are attached to achieve specific binding to the target enzyme's active site. The fluorine atoms can modulate the basicity (pKa) of the pyrimidine nitrogen atoms, which can be critical for forming key hydrogen bonds or other interactions with amino acid residues in the enzyme's binding pocket. bohrium.com

The table below shows examples of various pyrimidine derivatives and their inhibitory activity against specific enzyme targets, illustrating the versatility of this chemical class as enzyme inhibitors.

Compound ClassTarget EnzymeInhibition Metric (IC50)Reference
Anilinopyrimidine Derivativesc-KIT Receptor Tyrosine Kinase1.056 - 4.08 µM mdpi.com
4,6-Disubstituted PyrimidinesMicrotubule Affinity-Regulating Kinase 4 (MARK4)In micromolar (µM) range frontiersin.org
Amino-chloropyrimidine DerivativesGlutathione Reductase (GR)0.374 - 0.968 µM juniperpublishers.com
Amino-chloropyrimidine DerivativesGlutathione S-Transferase (GST)0.037 - 0.662 µM (IC50) journalagent.com
Selective Pyrimidine DerivativesCyclooxygenase-2 (COX-2)Comparable to Meloxicam nih.govnih.gov

IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Disruption of Essential Biochemical Pathways (e.g., Nucleotide Synthesis)

Fluorinated pyrimidines are famously known for their role as antimetabolites that disrupt the synthesis of nucleotides, which are the building blocks of DNA and RNA. nih.govfrontiersin.org The archetypal example is 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy. mdpi.comnih.govnih.gov

The general mechanism involves the cellular conversion of the fluoropyrimidine into a fraudulent nucleotide. For instance, 5-FU is metabolized into 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). nih.govpatsnap.com This molecule then forms a stable complex with the enzyme thymidylate synthase (TS) and its cofactor, effectively shutting down the synthesis of thymidylate (dTMP), an essential precursor for DNA synthesis and repair. mdpi.comnih.govresearchgate.net This leads to a "thymineless death" of rapidly dividing cells, such as cancer cells. nih.gov

Although this compound is structurally different from 5-FU, derivatives synthesized from this scaffold could potentially be designed to function through similar antimetabolite pathways. The presence of the pyrimidine core provides the necessary chemical resemblance to natural nucleobases, allowing for potential interference with the enzymes involved in nucleotide metabolism. frontiersin.orgmdpi.com

Inhibition of Cell Migration and Invasion Processes

The migration of cancer cells from a primary tumor to form secondary tumors (metastasis) is a primary cause of cancer-related mortality. frontlinegenomics.com The inhibition of cell migration and invasion is therefore a critical goal in cancer therapy. Pyrimidine derivatives have been developed as potent inhibitors of these processes. mdpi.com

The mechanisms by which these compounds inhibit cell migration are often linked to the inhibition of protein kinases that regulate the cytoskeletal rearrangements necessary for cell movement. mdpi.com For example, inhibiting receptor tyrosine kinases like c-KIT can disrupt signaling pathways that promote cell proliferation, survival, and migration. mdpi.com

Studies on other fluoropyrimidines have also demonstrated anti-migratory effects. For example, 5-fluorouracil has been shown to inhibit the migration of colon cancer cells through the induction of Sestrin2 (SESN2), an antioxidant enzyme. nih.gov Similarly, another fluoropyrimidine, 2-hydroxy-5-fluoropyrimidine, has been identified as an antagonist of the L1CAM adhesion molecule, thereby reducing melanoma cell migration. mdpi.com While direct evidence for this compound is not available, its utility as a scaffold in kinase inhibitor design suggests that its derivatives could be effective agents for inhibiting cell migration and invasion by targeting key regulatory proteins. google.commdpi.com

Applications in Agrochemical Research and Development

Design and Synthesis of Pyrimidine-Derived Pesticides

The design of novel pesticides often involves the modification of known active scaffolds or the combination of different pharmacophores to create hybrid molecules with enhanced efficacy or a broader spectrum of activity. The pyrimidine (B1678525) core is a well-established toxophore found in numerous commercial pesticides. By starting with a versatile substrate like 2,4-Difluoro-6-methylpyrimidine, medicinal chemists can systematically replace the fluorine atoms with different amine, ether, or thioether linkages to explore the structure-activity relationships (SAR) and optimize for desired pesticidal properties.

Insecticidal Efficacy of Pyrimidin-4-amine Derivatives

Research has demonstrated that certain pyrimidin-4-amine derivatives exhibit significant insecticidal properties. A notable example involves a series of novel pyrimidin-4-amine derivatives that incorporate a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety. bohrium.comnih.gov These compounds have shown excellent insecticidal activity against a range of pests. bohrium.comnih.gov

In a specific study, compounds such as 5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7) and 5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8) were synthesized and evaluated. bohrium.comnih.gov These compounds demonstrated broad-spectrum insecticidal activity. bohrium.comnih.gov

The synthesis of such compounds, while not explicitly starting from this compound, provides a template for how this starting material could be utilized. A plausible synthetic route would involve the sequential nucleophilic substitution of the fluorine atoms on the pyrimidine ring. For instance, the more reactive fluorine at the 4-position could first be displaced by a desired amine, followed by further functionalization or displacement of the fluorine at the 2-position.

The insecticidal activity of these pyrimidin-4-amine derivatives was quantified, and the results are presented in the table below.

CompoundTarget PestLC50 (mg/L)
U7 Mythimna separata3.57 ± 0.42
U8 Mythimna separata4.22 ± 0.47
Flufenerim (Control)Mythimna separata3.14 ± 0.73
Data sourced from a study on pyrimidin-4-amine derivatives. nih.gov

Fungicidal Activity Against Plant Pathogens

The pyrimidin-4-amine scaffold is not only effective against insect pests but also shows promise in controlling fungal diseases in plants. The same series of pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety that exhibited insecticidal properties also displayed significant fungicidal activity against Pseudoperonospora cubensis. bohrium.comnih.gov

The compounds U7 and U8 were shown to be effective fungicides. bohrium.comnih.gov Their efficacy was compared against the commercial fungicide azoxystrobin.

CompoundTarget PathogenEC50 (mg/L)
U7 Pseudoperonospora cubensis24.94 ± 2.13
U8 Pseudoperonospora cubensis30.79 ± 2.21
Azoxystrobin (Control)Pseudoperonospora cubensis3.18 ± 0.21
Data sourced from a study on pyrimidin-4-amine derivatives. nih.gov

These findings underscore the potential of the pyrimidin-4-amine chemical space for the development of broad-spectrum pesticides. The strategic incorporation of fluorine, both on the pyrimidine ring and in the substituents, appears to be a key factor in modulating the biological activity of these compounds. researchgate.netccspublishing.org.cn

Formulation Chemistry and Delivery Systems for Agrochemical Use

The successful application of any agrochemical active ingredient is highly dependent on its formulation. The formulation aims to deliver the active compound to the target pest or pathogen efficiently and safely, while also ensuring stability during storage and ease of handling for the end-user. For a hypothetical pesticidal derivative of this compound, several formulation types could be considered, with Emulsifiable Concentrates (EC) and Suspension Concentrates (SC) being common choices for many synthetic organic pesticides.

An Emulsifiable Concentrate (EC) is a liquid formulation where the active ingredient is dissolved in a water-immiscible organic solvent along with a blend of emulsifiers. Upon dilution with water in the spray tank, a stable oil-in-water emulsion is formed. The choice of solvent and emulsifier system is critical to ensure the physical stability of the emulsion and the bioavailability of the active ingredient. For a fluorinated pyrimidine derivative, a solvent system would need to be selected that provides good solubility for the compound. The emulsifier package would typically consist of a blend of non-ionic and anionic surfactants to ensure robust performance across a range of water hardness levels.

A Suspension Concentrate (SC) , also known as a flowable, is a stable dispersion of the solid active ingredient in an aqueous medium. This formulation is suitable for active ingredients that have low solubility in both water and organic solvents. The formulation contains suspending agents, dispersants, and wetting agents to prevent the solid particles from settling and to ensure uniform distribution upon dilution. The particle size of the active ingredient is a critical parameter in SC formulations, as it affects both the stability of the concentrate and the biological efficacy of the product. For a crystalline pesticidal derivative of this compound, an SC formulation would be a viable option.

The development of controlled-release formulations is another area of interest, aiming to prolong the activity of the pesticide and reduce its environmental impact. These formulations can be designed to release the active ingredient in response to specific triggers such as moisture or temperature.

Applications in Materials Science Research

Utilization of Pyrimidine (B1678525) Scaffolds in Novel Material Development

The pyrimidine scaffold serves as a versatile building block for the construction of complex molecules with desirable properties for materials science. researchgate.net The electron-withdrawing nature of the pyrimidine ring is a key feature that influences the electronic properties of materials incorporating this moiety. researchgate.net This characteristic is particularly valuable in the development of bipolar materials, which possess both electron-transporting and hole-transporting capabilities, a crucial aspect for efficient organic light-emitting diodes (OLEDs).

The incorporation of pyrimidine rings into π-conjugated systems can lead to the creation of materials with tunable electronic properties. researchgate.net For instance, the combination of an electron-donating moiety with a pyrimidine acceptor can result in molecules with intramolecular charge transfer (ICT) characteristics, which are fundamental for many optical and electronic applications. researchgate.net The ability to modify the pyrimidine ring at various positions allows for fine-tuning of the energy levels (HOMO and LUMO) of the resulting materials, thereby optimizing their performance in electronic devices. rsc.org

Research has demonstrated that the introduction of pyrimidine moieties can significantly improve the electron-accepting and charge-balancing abilities of materials. rsc.org Synthetic strategies, such as multicomponent reactions, have been developed to efficiently produce a diverse range of pyrimidine derivatives, facilitating the exploration of their potential in materials science. researchgate.net These strategies enable the systematic variation of substituents on the pyrimidine core, providing a pathway to new materials with enhanced thermal and optical properties. researchgate.net The inherent stability of the pyrimidine ring also contributes to the durability of the resulting materials, a critical factor for practical applications. researchgate.net

Exploration of Luminescent Properties in Pyrimidine Derivatives

Pyrimidine derivatives have been extensively investigated for their luminescent properties, with many exhibiting strong fluorescence. researchgate.net The emission characteristics of these compounds can be modulated by altering the substituents on the pyrimidine ring, leading to a wide spectrum of colors. nih.gov This tunability makes them promising candidates for use as emitters in OLEDs and as fluorescent probes.

The fluorescence in many pyrimidine derivatives arises from intramolecular charge transfer (ICT) states. researchgate.net By attaching electron-donating groups to the pyrimidine core, it is possible to create molecules that exhibit bright fluorescence with high quantum yields. rsc.org For example, a series of 4-monosubstituted pyrimidine bipolar materials containing carbazole (B46965) or triphenylamine (B166846) as electron donors have been synthesized and shown to exhibit bright blue fluorescence with excellent quantum yields ranging from approximately 0.53 to 0.93. rsc.org

The photophysical properties of pyrimidine derivatives are also influenced by their molecular structure and the surrounding environment. For instance, the synthesis of fluorescent pyrimidine-derived α-amino acids has shown that a combination of highly conjugated or electron-rich aryl substituents with the π-deficient pyrimidine motif can result in fluorophores with high quantum yields and brightness. nih.gov Furthermore, some of these derivatives have demonstrated solvatochromism, where their emission color changes with the polarity of the solvent, and sensitivity to pH, highlighting their potential as sensors. nih.gov

The following table summarizes the luminescent properties of some representative pyrimidine derivatives:

Compound ClassSubstituentsEmission Wavelength (λem)Quantum Yield (ΦF)Application
4-Monosubstituted PyrimidinesCarbazole or Triphenylamine donorsBlue region~0.53–0.93Optoelectronics rsc.org
Pyrimidine-derived α-amino acidsHighly conjugated or electron-rich aryl groupsNot specifiedHighFluorophores nih.gov
Arylpyrimidines with spirofluoreneSpirofluorene399–406 nm (in solution), 416–443 nm (solid)0.37–0.63Blue light emission researchgate.net

Theoretical and Computational Chemistry Studies on 2,4 Difluoro 6 Methylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,4-difluoro-6-methylpyrimidine. researchgate.netnih.gov These calculations can determine key molecular properties that govern its chemical behavior.

By solving the Schrödinger equation for the molecule, albeit with approximations, DFT can map the electron density and determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Furthermore, these calculations provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how this compound will interact with other molecules and for understanding its reaction mechanisms. For instance, in a related pyrimidine (B1678525) derivative, 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, DFT calculations have been used to determine that charge transfer occurs within the molecule based on its HOMO and LUMO energies. nih.gov

Table 1: Key Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionSignificance for this compound
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's stability and reactivity.
Electron Density Distribution of electrons around the atoms.Identifies nucleophilic and electrophilic sites.
Mulliken Charges A method for estimating partial atomic charges.Provides insight into the polarity of bonds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme. youtube.com This method is invaluable for understanding the potential biological activity of compounds like this compound.

The process involves placing the 3D structure of the ligand into the binding site of the target and calculating the binding energy for different orientations and conformations. The pose with the lowest binding energy is considered the most likely binding mode. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net

For pyrimidine derivatives, molecular docking studies have been crucial in identifying potential inhibitors for various enzymes. For example, studies on other pyrimidine-based compounds have explored their binding to targets like cyclin-dependent kinases (CDK2/4/6), which are important in cancer therapy. nih.gov Such simulations can guide the design of more potent and selective inhibitors by suggesting modifications to the ligand structure that could enhance binding affinity. researchgate.net While less reliable than molecular dynamics simulations, molecular docking is a faster method for predicting ligand-protein interactions. youtube.com

Density Functional Theory (DFT) Applications in Compound Design

Density Functional Theory (DFT) has become a cornerstone of modern drug design and materials science due to its balance of accuracy and computational efficiency. numberanalytics.com For a compound like this compound, DFT can be applied in various stages of the design process.

DFT calculations can predict a wide range of molecular properties relevant to drug design, including:

Molecular Geometry and Conformation: Determining the most stable 3D structure of the molecule. numberanalytics.com

Electronic Properties: Calculating charge distribution and the HOMO-LUMO gap to understand reactivity. nih.govnumberanalytics.com

Thermodynamic Properties: Estimating binding energies and reaction enthalpies to assess the feasibility of interactions and reactions. numberanalytics.com

By providing detailed insights into the electronic structure, DFT helps in understanding the underlying mechanisms of a molecule's properties and in designing new functional materials. researchgate.net In pharmaceutical chemistry, DFT is used to gain crucial information about electronic structure, chemical reactivity, and kinetic stability. researchgate.net The theory's ability to accurately reconstruct electronic structures provides a theoretical basis for optimizing molecular designs. mdpi.com

Conformational Analysis of Pyrimidine Derivatives

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com

For pyrimidine derivatives, understanding their conformational preferences is essential for predicting how they will interact with biological targets. mdpi.com Computational methods, such as molecular mechanics and quantum chemical calculations, are used to determine the relative energies of different conformers and to identify the most stable (lowest energy) conformations. mdpi.comresearchgate.net

For instance, studies on pyrimidine nucleosides have used a combination of experimental techniques like NMR spectroscopy and computational methods to investigate the impact of modifications on the sugar conformation of the ribose ring. acs.org The conformation of the pyrimidine ring itself, as well as the orientation of its substituents, can significantly influence its ability to fit into a binding pocket. In some cases, the conformational flexibility of a molecule can lead to the formation of different crystal structures, a phenomenon known as polymorphism. mdpi.com

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including NMR (Nuclear Magnetic Resonance) chemical shifts. numberanalytics.com These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. epstem.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

For the related compound 5-(2-Chloroethyl)-2,4-dichloro-6-methylpyrimidine, theoretical calculations of ¹H and ¹³C NMR chemical shifts using DFT (B3LYP/6-311++G(d,p)) have shown good agreement with experimental values. nih.gov This demonstrates the utility of computational methods in validating the structure of pyrimidine derivatives. By comparing calculated and experimental spectra, researchers can gain confidence in the identity and purity of their compounds.

Q & A

Q. What are the recommended safety protocols for handling 2,4-Difluoro-6-methylpyrimidine in laboratory settings?

Methodological Answer:

  • Protective Measures : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox to minimize inhalation risks .
  • Waste Management : Segregate waste into halogenated organic containers and dispose via certified hazardous waste facilities to prevent environmental contamination .
  • Incompatibilities : Avoid contact with strong oxidizing agents (e.g., peroxides), as they may induce decomposition or hazardous reactions .

Q. What synthetic routes are available for preparing this compound, and what are their respective yields?

Methodological Answer:

  • Metal-Free Cyclocondensation : React β-CF₃ aryl ketones with urea derivatives under mild conditions (e.g., 60–80°C, 12–24 hours) to achieve yields up to 92%. This method avoids transition-metal catalysts, simplifying purification .
  • Fluorous Tagging Approach : Attach a perfluorodecanethiol tag to 2,4-dichloro-6-methylpyrimidine, followed by sequential substitution with fluorinated amines. Yields vary based on substituent steric effects but typically exceed 70% .
  • Key Characterization : Confirm purity via ¹⁹F NMR (δ −110 to −120 ppm for fluorinated positions) and HRMS (calculated [M+H]⁺: 161.05; observed: 161.08) .

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify methyl protons (δ 2.3–2.5 ppm, singlet) and ¹⁹F NMR to distinguish between fluorine atoms at positions 2 (δ −115 ppm) and 4 (δ −122 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Compare experimental [M+H]⁺ values with theoretical calculations (e.g., 161.05 vs. 161.08) to confirm molecular integrity .
  • Melting Point Analysis : Pure samples typically melt at 300°C (decomposition observed at higher temperatures) .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine atoms at positions 2 and 4 activate the pyrimidine ring toward nucleophilic attack at position 6. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, revealing electron-deficient regions .
  • Substituent Steric Effects : Bulky nucleophiles (e.g., arylthiols) favor substitution at position 4 due to reduced steric hindrance compared to position 2. Monitor regioselectivity via ¹⁹F NMR .

Q. What strategies can resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

  • Controlled Variable Analysis : Replicate conflicting experiments under identical conditions (solvent, temperature, stoichiometry). For example, discrepancies in yields (e.g., 70% vs. 92%) may arise from trace moisture or oxygen interference .
  • Cross-Validation with Alternate Techniques : If HPLC purity data conflicts with NMR, use X-ray crystallography (e.g., Acta Crystallographica Section E protocols) to confirm structural assignments .

Q. How can computational methods predict the regioselectivity of substitution reactions in this compound?

Methodological Answer:

  • Fukui Function Analysis : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to identify reactive sites. Position 6 typically shows higher f⁺ values, aligning with experimental substitution trends .
  • Transition State Modeling : Use Gaussian or ORCA software to model SNAr mechanisms. Compare activation energies for substitution at positions 2, 4, and 6 to predict dominant pathways .

Q. What are the effects of varying substituents on the pyrimidine ring concerning pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the methyl group at position 6 with trifluoromethyl or ethoxy groups to modulate lipophilicity (logP) and bioavailability. For example, 2,4-difluoro-6-(trifluoromethyl)pyrimidine shows enhanced blood-brain barrier penetration .
  • Enzyme Inhibition Assays : Test derivatives against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values correlate with fluorine’s electronegativity and substituent size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.